molecular formula C31H55N3O6 B1671338 Enocitabine CAS No. 55726-47-1

Enocitabine

Katalognummer B1671338
CAS-Nummer: 55726-47-1
Molekulargewicht: 565.8 g/mol
InChI-Schlüssel: SAMRUMKYXPVKPA-VFKOLLTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enocitabine is a nucleoside analog used as chemotherapy . It is marketed under the brand name Sunrabin . Sunrabin contains the emulsifier HCO-60, which can cause allergic reactions .


Synthesis Analysis

Enocitabine is a lipophilic prodrug form of the nucleoside analog cytarabine . It contains a docosanoic acid moiety and is resistant to deamination by cytidine deaminase .


Molecular Structure Analysis

Enocitabine has a molecular formula of C31H55N3O6 . Its average mass is 565.785 Da and its monoisotopic mass is 565.409058 Da .


Physical And Chemical Properties Analysis

Enocitabine is a solid substance . It has slight solubility in DMSO, methanol, and THF upon heating .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Formulations

Cytarabine (cytosine arabinoside, Ara-C), of which Enocitabine is a derivative, is an effective chemotherapeutic agent primarily utilized in the treatment of acute myelogenous leukemia and lymphocytic leukemias. Its effectiveness is significantly influenced by its pharmacokinetics, notably its S-phase-specific action, requiring prolonged cell exposure to cytotoxic concentrations. Rapid deamination to uracil arabinoside, a biologically inactive metabolite, limits its efficacy. Consequently, research has focused on developing formulations and derivatives, such as Enocitabine, that exhibit improved pharmacokinetic parameters and are not easily deaminated. Enocitabine, alongside other derivatives like ancitabine (cyclocytidine) and cytarabine ocfosfate, has been clinically used in Japan, demonstrating the ongoing effort to enhance cytarabine's clinical utility against hematological and potentially solid tumors through pharmacokinetic improvements (Hamada, Kawaguchi, & Nakano, 2002).

Eigenschaften

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)/t25-,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRUMKYXPVKPA-VFKOLLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046682
Record name Enocitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enocitabine

CAS RN

55726-47-1
Record name Enocitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55726-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enocitabine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055726471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enocitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YVR68W306
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enocitabine
Reactant of Route 2
Reactant of Route 2
Enocitabine
Reactant of Route 3
Reactant of Route 3
Enocitabine
Reactant of Route 4
Reactant of Route 4
Enocitabine
Reactant of Route 5
Reactant of Route 5
Enocitabine
Reactant of Route 6
Reactant of Route 6
Enocitabine

Citations

For This Compound
655
Citations
Y Ito, A Wakita, S Takada, M Mihara, M Gotoh… - International journal of …, 2012 - Springer
We conducted a phase 1 study of a combination of gemtuzumab ozogamicin (GO) plus conventional chemotherapy in elderly patients (≥65 years old) with relapsed or refractory CD33-…
Number of citations: 7 link.springer.com
H Tatetsu, N Asou, M Nakamura, Y Koh… - [Rinsho Ketsueki] The …, 2003 - europepmc.org
We report two cases of an allergic reaction to HCO-60, which is used as an emulsifien for Multamin and enocitabine. A 55-year-old woman with M 4 Eo developed a high fever, urticaria …
Number of citations: 1 europepmc.org
A Chubachi, S Kuriya, Y Narigasawa… - Gan to Kagaku ryoho …, 1995 - europepmc.org
… m2/d on days 1 to 5, and enocitabine, 170 mg/m2/d on days 1 to 7 (BHAC-ME). Additional mitoxantrone, etoposide (both for up to 2 days) and enocitabine (for up to 7 days) were given if …
Number of citations: 2 europepmc.org
K Suzuki - Reactions, 2010 - Springer
… , enocitabine or imatinib, nor did it contain any case reports of septic shock associated with aclarubicin or enocitabine… ecthyma or septic shock associated with aclarubicin or enocitabine. …
Number of citations: 2 link.springer.com
H Ninomiya, T Hanada, M Nakazawa… - … Zasshi: Journal of …, 1987 - europepmc.org
Immunological erythroblastopenia induced by HCO-60 as a solvent of enocitabine (BH-AC). - Abstract - Europe PMC … Immunological erythroblastopenia induced by HCO-60 as a …
Number of citations: 8 europepmc.org
H Yoshida, Y Yamaoka, M Shinoyama… - Biological and …, 2000 - jstage.jst.go.jp
… However, enocitabine was gradually released from glue with aprotinin although quickly released from that without. The rate of release of each drug from the glue with aprotinin …
Number of citations: 56 www.jstage.jst.go.jp
K Suzuki - Reactions, 2014 - search.proquest.com
… Aclarubicin/enocitabine/imatinib First report of ecthyma gangrenosum, leading to fatal septic shock (first report for aclarubicin and enocitabine) an elderly patient: case report …
Number of citations: 0 search.proquest.com
竹下武承 - 2001 - ci.nii.ac.jp
CiNii 博士論文 - Salvage Combination Chemotherapy with Enocitabine,Aclarubicin and Neocarzinostatin for Recurrent or Refractory Acute Myelogenous Leukemia … Salvage …
Number of citations: 3 ci.nii.ac.jp
F Fujiwara, T Yoshihara, S Ikushima… - … Japanese journal of …, 1988 - jhu.pure.elsevier.com
Urotoxicity of enocitabine (BH-AC) and aclarubicin (ACM) in pediatric patients with hematological malignancies — Johns Hopkins University … Urotoxicity of enocitabine (BH-AC) …
Number of citations: 4 jhu.pure.elsevier.com
C Sakai - Reactions, 2004 - Springer
… The woman was treated with daunorubicin, enocitabine, mercaptopurine and prednisolone, and received maintenance therapy with daunorubicin, aclarubicin, cytarabine, enocitabine, …
Number of citations: 0 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.